molecular formula C11H20F3NO3S B13322456 (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol

(3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol

Cat. No.: B13322456
M. Wt: 303.34 g/mol
InChI Key: CFYTWECMVQEROW-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol is a synthetic organic compound that features a pyrrolidine ring substituted with a trifluorobutylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrrolidine derivative and a trifluorobutylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the reaction from laboratory to industrial scale while maintaining reaction efficiency and yield.

    Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

    Automation: Utilizing automated systems for continuous production and monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluorobutylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of trifluorobutylsulfonyl groups on biological systems. It can serve as a model compound for investigating the interactions of sulfonyl-containing molecules with biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features could be optimized to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It can also be employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluorobutylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-2-ol: A similar compound with a hydroxyl group at a different position on the pyrrolidine ring.

    (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-one: A ketone derivative of the original compound.

    (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-amine: An amine derivative with potential biological activity.

Uniqueness

The uniqueness of (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol lies in its specific substitution pattern and the presence of the trifluorobutylsulfonyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20F3NO3S

Molecular Weight

303.34 g/mol

IUPAC Name

(3R,5R)-5-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H20F3NO3S/c12-11(13,14)4-2-6-19(17,18)5-1-3-9-7-10(16)8-15-9/h9-10,15-16H,1-8H2/t9-,10-/m1/s1

InChI Key

CFYTWECMVQEROW-NXEZZACHSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1CCCS(=O)(=O)CCCC(F)(F)F)O

Canonical SMILES

C1C(CNC1CCCS(=O)(=O)CCCC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.